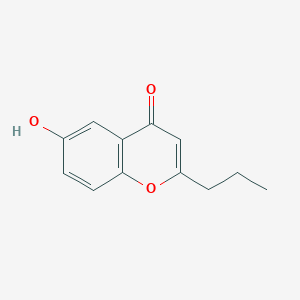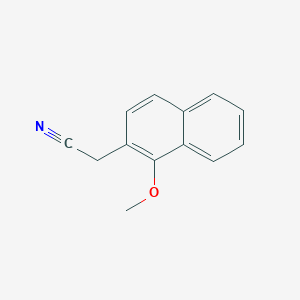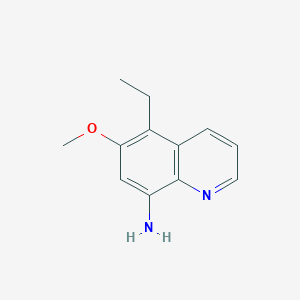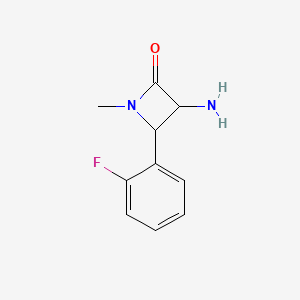
6-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-氨基-3,4-二氢喹啉-2(1H)-酮盐酸盐是一种属于喹啉酮类衍生物的化合物。该化合物以其在 6 位的氨基和二氢喹啉酮核心为特征。由于其独特的化学性质和潜在的生物活性,它在各种科学研究应用中被广泛使用。
准备方法
合成路线和反应条件
6-氨基-3,4-二氢喹啉-2(1H)-酮盐酸盐的合成通常涉及以下步骤:
起始原料: 合成从选择合适的起始原料开始,例如 2-氨基苯甲酰胺和环己酮。
环化反应: 起始原料在合适的催化剂(如硫酸或磷酸)的存在下发生环化反应,形成喹啉酮核心。
胺化: 然后,将喹啉酮中间体使用氨或胺源进行胺化反应,在 6 位引入氨基。
盐酸盐形成: 最后,通过与盐酸反应将化合物转化为其盐酸盐形式。
工业生产方法
在工业环境中,6-氨基-3,4-二氢喹啉-2(1H)-酮盐酸盐的生产可能涉及大规模间歇式或连续式工艺。反应条件经过优化以确保最终产品的高产率和纯度。常用的技术包括:
回流: 将反应混合物在回流下加热以促进环化和胺化反应。
纯化: 使用重结晶或色谱技术对粗产品进行纯化,以获得纯的盐酸盐。
化学反应分析
反应类型
6-氨基-3,4-二氢喹啉-2(1H)-酮盐酸盐可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成具有不同氧化态的喹啉酮衍生物。
还原: 还原反应可以将该化合物转化为其相应的二氢衍生物。
取代: 氨基可以与亲电试剂发生取代反应,形成新的衍生物。
常用的试剂和条件
氧化剂: 高锰酸钾,过氧化氢。
还原剂: 硼氢化钠,氢化铝锂。
亲电试剂: 卤代烷,酰氯。
主要产物
氧化: 具有不同氧化程度的喹啉酮衍生物。
还原: 二氢喹啉酮衍生物。
取代: 烷基化或酰化的喹啉酮衍生物。
科学研究应用
6-氨基-3,4-二氢喹啉-2(1H)-酮盐酸盐在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂分子的构建块,以及作为有机合成中的试剂。
生物学: 对其潜在的生物活性进行研究,例如抗菌、抗癌和抗炎特性。
医学: 由于其独特的化学结构和生物活性,被探索作为各种疾病的潜在治疗剂。
工业: 用于开发新材料和化学工艺。
作用机制
6-氨基-3,4-二氢喹啉-2(1H)-酮盐酸盐的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能通过以下方式发挥作用:
酶抑制: 抑制参与生物过程的关键酶。
受体结合: 与特定受体结合以调节细胞信号通路。
DNA嵌入: 嵌入DNA中,以破坏复制和转录过程。
相似化合物的比较
类似化合物
6-氨基喹啉-2(1H)-酮: 缺少二氢部分,导致不同的化学性质。
3,4-二氢喹啉-2(1H)-酮: 缺少氨基,导致不同的反应性和生物活性。
6-氨基-3,4-二氢喹啉-2(1H)-酮: 结构相似,但没有盐酸盐形式。
独特之处
6-氨基-3,4-二氢喹啉-2(1H)-酮盐酸盐的独特之处在于同时存在氨基和二氢喹啉酮核心,赋予其独特的化学和生物特性。其盐酸盐形式增强了其溶解度和稳定性,使其更适合各种应用。
属性
分子式 |
C9H11ClN2O |
|---|---|
分子量 |
198.65 g/mol |
IUPAC 名称 |
6-amino-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C9H10N2O.ClH/c10-7-2-3-8-6(5-7)1-4-9(12)11-8;/h2-3,5H,1,4,10H2,(H,11,12);1H |
InChI 键 |
QMNRBLZLNMIOJK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC2=C1C=C(C=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


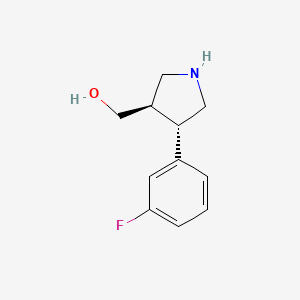



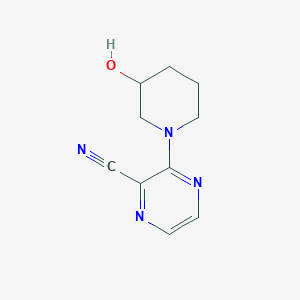
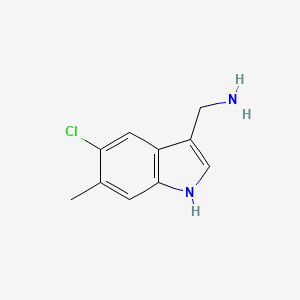
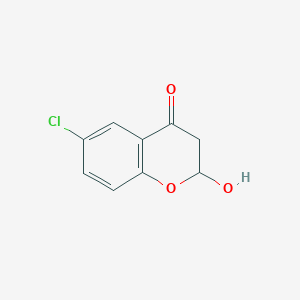
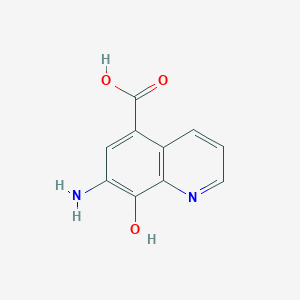
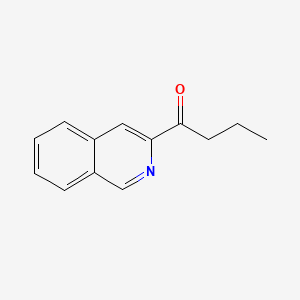
![N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine](/img/structure/B11900826.png)
